N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(8-oxa-3-azabicyclo[321]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide undergoes various types of chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are often used in similar applications.
Tropane alkaloids: These natural products also feature a bicyclic structure and exhibit a wide range of biological activities.
Uniqueness
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(14-8-11-2-1-6-19(11)17-14)16-5-7-18-9-12-3-4-13(10-18)21-12/h8,12-13H,1-7,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMNFZTISOWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(=O)NCCN3CC4CCC(C3)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.